molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

Cat. No.: B8517754
M. Wt: 368.8 g/mol
InChI Key: NKJRFIVHKHIRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline moiety and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, makes this compound a valuable target for research and development.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C20H17ClN2O3/c1-11-8-13(20(25)26-3)9-12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24)

InChI Key

NKJRFIVHKHIRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate involves its interaction with various molecular targets:

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